N'-(3-Chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-(3-Chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-(2,3-dichlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(3-Chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N’-(3-Chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chlorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(3-Chlorobenzylidene)-2-(2,5-dichlorophenoxy)acetohydrazide
- N’-(3-Chlorobenzylidene)-2-(2,6-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(3-Chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy and benzylidene groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Conclusion
N’-(3-Chlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is a compound of significant interest in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject for research and development. Further studies are needed to explore its full potential and understand its mechanism of action.
Properties
CAS No. |
477731-31-0 |
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Molecular Formula |
C15H11Cl3N2O2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-4-1-3-10(7-11)8-19-20-14(21)9-22-13-6-2-5-12(17)15(13)18/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
HFJPSOFDWIIFNP-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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